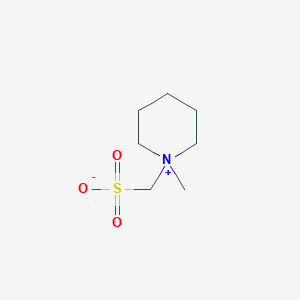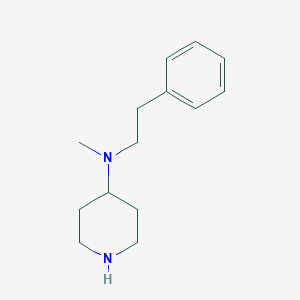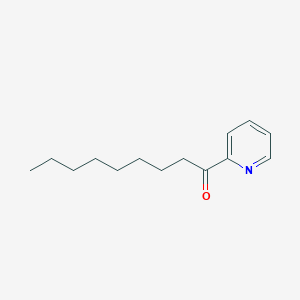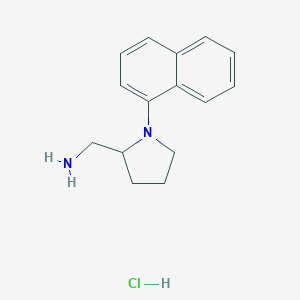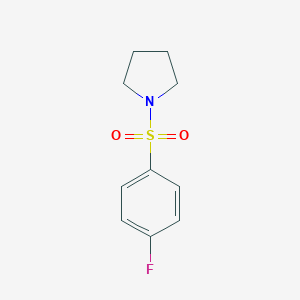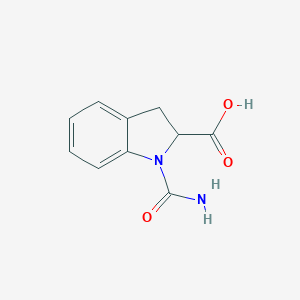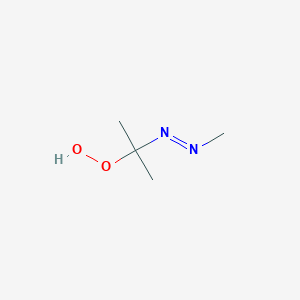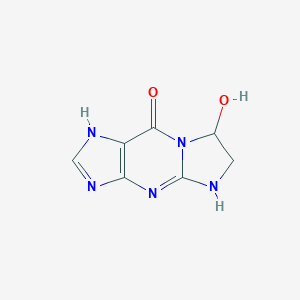
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one, also known as THIP, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. THIP is a GABA(A) receptor agonist, which means that it binds to and activates the GABA(A) receptor, a protein complex in the brain that plays a key role in regulating neuronal activity.
Mecanismo De Acción
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one binds to the GABA(A) receptor, a protein complex in the brain that plays a key role in regulating neuronal activity. When this compound binds to the GABA(A) receptor, it enhances the activity of the receptor, which leads to an increase in the inhibitory tone in the brain. This increase in inhibitory tone leads to a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects.
Biochemical and physiological effects:
This compound has a range of biochemical and physiological effects on the central nervous system. It has been shown to enhance the activity of the GABA(A) receptor, leading to an increase in inhibitory tone in the brain. This increase in inhibitory tone leads to a range of effects on the central nervous system, including sedation, anxiolysis, and anticonvulsant effects. This compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of pain pathways in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has a range of advantages and limitations for lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it a useful tool for studying the GABA(A) receptor and its role in regulating neuronal activity. This compound also has a range of effects on the central nervous system, which makes it a useful tool for studying the physiological and behavioral effects of GABAergic modulation. However, one limitation of this compound is that it has a relatively short half-life, which may limit its usefulness for long-term studies.
Direcciones Futuras
There are a number of future directions for research on 1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one. One area of research is the development of more potent and selective GABA(A) receptor agonists, which may have greater therapeutic potential for a range of neurological disorders. Another area of research is the development of novel delivery methods for this compound, which may increase its bioavailability and extend its half-life. Additionally, there is a need for further research on the long-term effects of this compound on the central nervous system, particularly with respect to its potential for tolerance and dependence.
Métodos De Síntesis
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one is synthesized by reacting 2-amino-6-chloropurine with ethyl glyoxylate in the presence of a base, followed by reduction with sodium borohydride. This method yields this compound with a purity of greater than 99%.
Aplicaciones Científicas De Investigación
1,5,6,7-Tetrahydro-7-hydroxy-9H-imidazo(1,2-a)purin-9-one has been extensively studied for its potential applications in the field of neuroscience. It has been shown to have a range of effects on the central nervous system, including sedative, anxiolytic, anticonvulsant, and analgesic effects. This compound has also been shown to have potential applications in the treatment of a range of neurological disorders, including epilepsy, anxiety disorders, and chronic pain.
Propiedades
Número CAS |
151900-35-5 |
|---|---|
Fórmula molecular |
C7H7N5O2 |
Peso molecular |
193.16 g/mol |
Nombre IUPAC |
7-hydroxy-1,5,6,7-tetrahydroimidazo[1,2-a]purin-9-one |
InChI |
InChI=1S/C7H7N5O2/c13-3-1-8-7-11-5-4(9-2-10-5)6(14)12(3)7/h2-3,13H,1H2,(H,8,11)(H,9,10) |
Clave InChI |
JISAHYOXPXPVOY-UHFFFAOYSA-N |
SMILES isomérico |
C1C(N2C(=O)C3=C(NC2=N1)N=CN3)O |
SMILES |
C1C(N2C(=O)C3=C(N=CN3)N=C2N1)O |
SMILES canónico |
C1C(N2C(=O)C3=C(N=CN3)N=C2N1)O |
Sinónimos |
5,6,7,9-tetrahydro-7-hydroxy-9-oxoimidazo(1,2-a)purine 5,6,7,9-THOP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl N-(6-carbamoylimidazo[1,2-b]pyridazin-2-yl)carbamate](/img/structure/B115268.png)

